



NS383: A Selective Tool for Investigating ASIC1a and ASIC3 Function

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels involved in a variety of physiological and pathophysiological processes, including pain perception, fear, and neurodegeneration. The development of selective pharmacological tools is crucial for dissecting the specific roles of different ASIC subtypes. **NS383** is a potent and selective small-molecule inhibitor of ASIC channels containing ASIC1a and ASIC3 subunits, making it a valuable tool for investigating the function of these specific channel subtypes.[1][2][3][4] This document provides detailed application notes and protocols for utilizing **NS383** in preclinical research.

Data Presentation

Table 1: In Vitro Potency of NS383 on Rat ASIC Subtypes



Channel Subtype	IC50 (μM)	Inhibition		
Homomeric Channels				
rASIC1a	0.44 - 0.61	Full		
rASIC2a	> 30	Inactive		
rASIC3	2.1 - 2.2	Full		
Heteromeric Channels				
rASIC1a+3	0.79	Full		
rASIC1a+2a	0.87	Partial (~44-51%)		
rASIC2a+3	4.5	Partial (~44-51%)		

Data summarized from Munro et al., 2015.[1]

Table 2: In Vivo Efficacy of NS383 in Rat Pain Models

Pain Model	Administration Route	Effective Dose Range (mg/kg)	Outcome
Formalin Test (Second Phase)	Intraperitoneal (i.p.)	10 - 60	Dose-dependent attenuation of nocifensive behaviors
Complete Freund's Adjuvant (CFA)- Induced Inflammatory Hyperalgesia	Intraperitoneal (i.p.)	10 - 60	Reversal of hindpaw weight-bearing deficits
Chronic Constriction Injury (CCI) of the Sciatic Nerve	Intraperitoneal (i.p.)	10 - 60	Reversal of mechanical hypersensitivity

Data summarized from Munro et al., 2015. $\left[1\right]$

Mechanism of Action



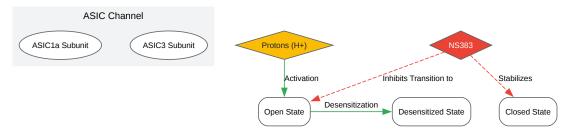
Methodological & Application

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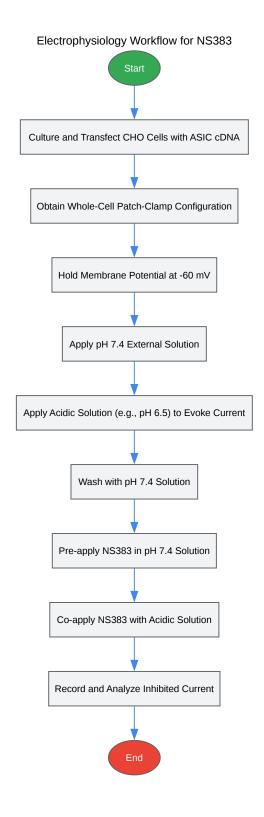
NS383 is a potent and selective inhibitor of ASIC1a and ASIC3-containing channels.[1][2][3][4] Its mechanism of action is distinct from the classic ASIC inhibitor and pore blocker, amiloride.[1] Evidence suggests that NS383 is not a pore blocker, as its inhibitory effect is independent of membrane potential.[1] This indicates that NS383 likely acts as an allosteric modulator, binding to a site on the channel protein distinct from the ion pore.[1] The inhibitory efficacy of NS383 is dependent on the proton concentration used to activate the channel, with higher potency observed at pH values closer to neutral.[1] This suggests a complex interaction between the binding of NS383, protons, and the conformational state of the channel.



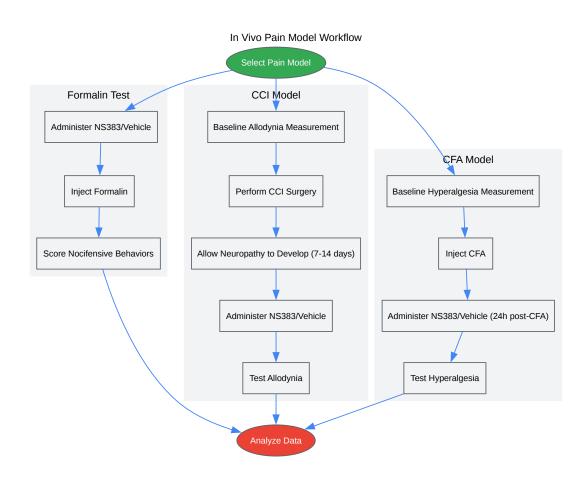
Proposed Mechanism of NS383 Action











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